molecular formula C24H28N4O B2438919 (4-((3,5-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone CAS No. 1251628-73-5

(4-((3,5-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone

Cat. No. B2438919
CAS RN: 1251628-73-5
M. Wt: 388.515
InChI Key: BPCNIEWNHSYAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((3,5-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H28N4O and its molecular weight is 388.515. The purity is usually 95%.
BenchChem offers high-quality (4-((3,5-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3,5-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild conditions and functional group tolerance. In SM coupling, an organoboron reagent reacts with an electrophilic organic group, facilitated by a palladium catalyst. The compound could serve as a boron reagent in SM coupling reactions .

Protodeboronation

Protodeboronation involves the removal of a boron group from a boronic ester. By using less nucleophilic boron ate complexes, such as (3,5-bis(trifluoromethyl)phenyl)lithium, researchers can selectively achieve protodeboronation. This process has applications in the synthesis of complex molecules, including heterocycles .

Arylation and Acylation

The compound’s amino and ketone functionalities make it amenable to arylation and acylation reactions. For instance, acylation of the tropone moiety leads to the formation of 3-[aryl(acetyl)amino]tropone derivatives. These reactions can be harnessed for the synthesis of diverse organic compounds .

properties

IUPAC Name

[4-(3,5-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-15-6-5-9-28(14-15)24(29)21-13-25-23-20(8-7-18(4)26-23)22(21)27-19-11-16(2)10-17(3)12-19/h7-8,10-13,15H,5-6,9,14H2,1-4H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCNIEWNHSYAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC(=C4)C)C)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3,5-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone

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